N'-benzoyl-2-hydroxybenzohydrazide
Description
N'-Benzoyl-2-hydroxybenzohydrazide is a hydrazide derivative synthesized via the reaction of benzoyl chloride with 2-hydroxybenzohydrazide in the presence of sodium carbonate. This compound is characterized by:
Properties
CAS No. |
41697-19-2 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N'-benzoyl-2-hydroxybenzohydrazide |
InChI |
InChI=1S/C14H12N2O3/c17-12-9-5-4-8-11(12)14(19)16-15-13(18)10-6-2-1-3-7-10/h1-9,17H,(H,15,18)(H,16,19) |
InChI Key |
YPAUORLPKIMOLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of N'-Benzoyl-2-Hydroxybenzohydrazide
The synthesis of this compound typically involves the condensation reaction between 2-hydroxybenzohydrazide and benzoyl chloride. This reaction can be facilitated using various methods, including microwave irradiation, which enhances yield and reduces reaction time. Studies have shown that microwave-assisted synthesis can yield derivatives with improved antibacterial activity against common pathogens such as Escherichia coli .
Biological Activities
This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound and its derivatives. In particular, the compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Candida albicans. For instance, molecular docking studies indicated that the compound interacts favorably with target proteins, suggesting potential mechanisms for its antimicrobial action .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | >1000 ppm |
| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | C. albicans | 500 ppm |
| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | S. aureus | 1000 ppm |
Antiparasitic Activity
Recent findings have demonstrated that derivatives of N-benzoyl-2-hydroxybenzamide disrupt the secretory pathways of Toxoplasma gondii, a significant protozoan parasite. The lead compound QQ-437 exhibited potent activity against this parasite in vitro and in vivo, showing promise as a scaffold for developing new antiparasitic drugs .
Table 2: Antiparasitic Activity of Benzoyl Derivatives
| Compound | Target Parasite | Activity Level |
|---|---|---|
| QQ-437 | Toxoplasma gondii | Low nanomolar range |
| Other Derivatives | Plasmodium falciparum | Active against chloroquine-resistant strains |
Case Study on Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized various derivatives of this compound and evaluated their antimicrobial activity using standard agar diffusion methods. The results indicated that specific substitutions on the benzene ring significantly enhanced activity against both gram-positive and gram-negative bacteria, suggesting that structural modifications could lead to more potent derivatives .
Case Study on Antiparasitic Properties
A study focused on the antiparasitic effects of QQ-437 revealed that treatment resulted in significant reductions in parasite load in infected models compared to control groups. This study provided insights into the potential for developing new treatments for diseases caused by apicomplexan parasites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide (Compound 12)
- Structure : Incorporates a 4-ethylbenzoyl group instead of benzoyl.
- Properties :
- Synthesis : Lower yield (36%) compared to the parent compound, attributed to steric effects of the ethyl substituent .
2-Fluoro-N'-(2-hydroxybenzylidene)benzohydrazide
- Structure : Fluorine atom at the 2-position of the benzoyl group.
- Properties : Enhanced lipophilicity (logP ~2.5) and metabolic stability due to fluorine’s electron-withdrawing effect. Crystallographic data reveal intramolecular O–H···N hydrogen bonding .
N'-(7-Chloro-2H-1,4-benzothiazin-3-yl)-2-hydroxybenzohydrazide
Modifications in the Hydrazide Linkage
N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide (Compound 10)
- Structure : Replaces the hydrazide (–NH–NH–) with an amide (–NH–CO–) and adds a methyl group.
- Properties :
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide
Crystallographic and Spectroscopic Differences
- (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide : X-ray studies reveal a planar conformation stabilized by O–H···N hydrogen bonds (2.06 Å) and π–π stacking between trimethoxybenzene and salicylidene rings .
- 2-Fluoro-N'-(2-hydroxybenzylidene)benzohydrazide: Crystallizes in a monoclinic system (P2₁/c space group) with intermolecular N–H···O hydrogen bonds (2.89 Å) .
Data Table: Key Properties of N'-Benzoyl-2-hydroxybenzohydrazide and Analogs
Preparation Methods
Condensation with Benzoyl Derivatives
To adapt this methodology for N'-benzoyl-2-hydroxybenzohydrazide, substitution of the aldehyde with benzoyl chloride or a benzoylating agent would be required. For instance, acylating 2-hydroxybenzohydrazide with benzoyl chloride in the presence of a base (e.g., triethylamine) could yield the target compound. Reaction conditions such as solvent choice (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and stoichiometry would require optimization to maximize yield and purity.
Optimization of Reaction Parameters
Key parameters influencing the synthesis of benzoylhydrazone derivatives, as observed in Compound 4e, include:
Solvent and Temperature
Ethanol under reflux (2.5 hours) proved effective for hydrazone formation, achieving yields of 80–84%. For N'-benzoylation, polar aprotic solvents like DMF or dichloromethane may enhance reactivity, while milder temperatures (e.g., 60–80°C) could prevent decomposition of sensitive functional groups.
Stoichiometry and Catalysis
A molar ratio of 1:1.5 (hydrazide to aldehyde) was optimal for hydrazone synthesis. For benzoylation, a slight excess of benzoyl chloride (1.2 equivalents) with catalytic DMAP may improve efficiency.
Structural Characterization and Analytical Data
The provided sources include detailed spectral data for hydrazone analogues, which can guide characterization of this compound:
Infrared Spectroscopy
Hydrazone derivatives exhibit characteristic IR peaks at:
Nuclear Magnetic Resonance (NMR)
1H NMR spectra of Compound 4e revealed:
Mass Spectrometry
Electrospray ionization mass spectrometry (ESMS) of Compound 4e confirmed a molecular ion peak at m/z 257.5 ([M+H]⁺). The theoretical molecular weight of this compound (C₁₄H₁₂N₂O₃) is 256.26 g/mol, yielding an expected [M+H]⁺ peak at m/z 257.3.
Comparative Analysis of Synthetic Routes
The table below summarizes critical data from analogous syntheses:
| Compound | Yield (%) | Melting Point (°C) | IR (C=O, cm⁻¹) | 1H NMR (N-H, ppm) |
|---|---|---|---|---|
| 4a | 83 | 190–192 | 1675 | 11.68 |
| 4e | 80 | 235–237 | 1633 | 12.03 |
| 4k | 84 | 236–238 | 1653 | 11.62 |
| Target Compound* | – | – | ~1650 | ~12.00 |
*Predicted values based on structural analogy.
Q & A
Basic Research Question
- FTIR : Look for the disappearance of the -NH₂ stretch (~3300 cm⁻¹) and appearance of amide C=O (~1650 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) stretches .
- ¹H/¹³C NMR : The hydrazide NH proton appears as a singlet at δ 10.5–11.5 ppm. Aromatic protons from the benzoyl and hydroxybenzene groups resonate at δ 6.8–8.2 ppm .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ confirms the molecular weight, while fragmentation patterns validate the acylhydrazide backbone .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .
How can researchers resolve contradictions in thermal expansion data observed during phase transition studies of hydrazide derivatives?
Advanced Research Question
Contradictions may arise from polymorphic transitions or anisotropic lattice dynamics. For This compound analogs:
- Structural Analysis : Perform variable-temperature X-ray diffraction (VT-XRD) to track lattice parameter changes. For example, a uniaxial negative thermal expansion (α = -360 × 10⁻⁶ K⁻¹) along one axis may coexist with positive expansion in others .
- Theoretical Validation : Use density functional theory (DFT) to model intermolecular interactions and compare with experimental thermal expansion coefficients .
- Control Experiments : Ensure consistent heating/cooling rates (±1°C/min) to avoid hysteresis effects. Replicate measurements across multiple crystal batches .
What computational methods are recommended for predicting the bioactivity of this compound derivatives, and how do they correlate with experimental results?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding between the hydrazide moiety and active-site residues (e.g., Tyr, Ser in enzyme targets) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with IC₅₀ data from antimicrobial assays .
- Validation : Cross-check computational predictions with experimental bioassays (e.g., MIC values against S. aureus or E. coli). Discrepancies may indicate unmodeled solvation effects or protein flexibility .
How does the choice of metal ions in complexation reactions with this compound affect antimicrobial efficacy, and what experimental parameters are critical for reproducibility?
Advanced Research Question
- Metal Ion Selection : Transition metals (Cu²⁺, Co²⁺) form square planar or octahedral complexes with enhanced lipophilicity, improving membrane penetration. Lanthanides (La³⁺, Ce³⁺) may exhibit redox-mediated toxicity .
- Synthetic Conditions : Maintain a 1:2 metal-to-ligand ratio in ethanol/water (3:1 v/v) at 60°C. Monitor pH (6–7) to avoid hydrolysis .
- Characterization : Use molar conductivity (<10 Ω⁻¹ cm² mol⁻¹) to confirm neutral complexes. Magnetic susceptibility measurements distinguish high-spin (e.g., Mn²⁺) vs. low-spin (e.g., Co²⁺) geometries .
Reproducibility Note : Pre-dry ligands to remove moisture. Use inert atmospheres (N₂/Ar) for oxygen-sensitive metals like Cu²⁺ .
What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?
Advanced Research Question
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents. Slow evaporation at 4°C often yields X-ray-quality crystals .
- Polymorph Control : Seed crystallization with microcrystals of the desired phase. For thermosalient compounds, avoid thermal shocks during crystal growth .
- Software Tools : Use SHELXL for refinement. For twinned crystals, apply HKLF 5 format in SHELXL to handle overlapping reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
